molecular formula C19H20N4 B2490256 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849825-99-6

11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2490256
CAS RN: 849825-99-6
M. Wt: 304.397
InChI Key: BVLNUCWMVZQMPT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazo[1,2-b]isoquinoline, which is a type of isoquinoline. Isoquinolines are nitrogen-containing heterocyclic compounds that are found throughout nature in various forms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several cyclic structures including a benzimidazole and an isoquinoline ring. The presence of the isopropylamino and nitrile groups would also add to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the nitrile group could influence its polarity and reactivity .

Scientific Research Applications

Anti-α-Glucosidase Activity

This compound has shown significant anti-α-glucosidase activity . In a study, it was found to be 186 times stronger than acarbose, a commonly used α-glucosidase inhibitor . This makes it a potential candidate for the development of new α-glucosidase inhibitors, which are crucial in the treatment of diabetes .

Diabetes Treatment

Given its strong anti-α-glucosidase activity, this compound could be used in the treatment of diabetes . α-Glucosidase is a crucial enzyme in the small intestine responsible for the hydrolysis of carbohydrates, and its inhibition can delay carbohydrate ingestion and reduce postprandial hyperglycemia .

Drug Development

The compound’s strong anti-α-glucosidase activity and its potential as a diabetes treatment make it a promising lead compound for drug development . Its drug-like properties have been investigated, further supporting its potential in this field .

Antiviral Activity

Isoquinoline and related alkaloids, which include this compound, have shown promising antiviral activity . They interfere with multiple pathways crucial in viral replication, making them potential candidates for the development of antiviral drugs .

Treatment of Complex Diseases

Certain viral infections are involved in the etiology of complex diseases such as hyperglycemia, Alzheimer’s disease, and cancer . Given its antiviral activity, this compound could potentially be used in the treatment of these diseases .

Environmentally Friendly Synthesis

The synthesis of benzimidazo[2,1-a]isoquinoline, a related compound, has been proposed using environmentally friendly routes . This suggests potential for the development of green synthesis methods for “11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile”.

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its structure for increased efficacy and reduced side effects .

properties

IUPAC Name

11-(propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-12(2)21-18-14-8-4-3-7-13(14)15(11-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,12,21H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLNUCWMVZQMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

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